4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one
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Overview
Description
4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound characterized by the presence of bromine and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one with bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective bromination at the 4 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Dehalogenated compounds or fully reduced derivatives.
Scientific Research Applications
4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one exerts its effects involves interactions with specific molecular targets. The bromine and trifluoroethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-2-(trifluoromethyl)pyrrole-3-carbonitrile
- 4-Bromo-2-chloropyridine
- 2,3-Dibromothiophene
Uniqueness
4,5-Dibromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.
Properties
IUPAC Name |
4,5-dibromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F3N2O/c7-3-1-12-13(2-6(9,10)11)5(14)4(3)8/h1H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDCNWDRQPFXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Br)Br)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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